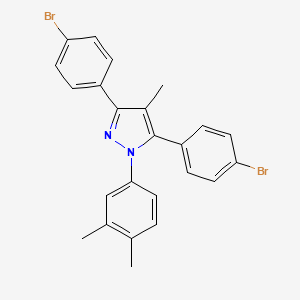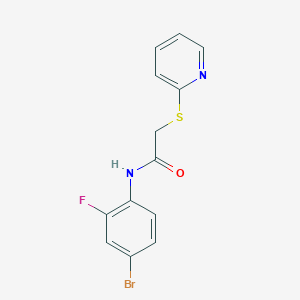
3,5-bis(4-bromophenyl)-1-(3,4-dimethylphenyl)-4-methyl-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-bis(4-bromophenyl)-1-(3,4-dimethylphenyl)-4-methyl-1H-pyrazole is a synthetic organic compound belonging to the pyrazole family This compound is characterized by its complex structure, which includes multiple aromatic rings and bromine substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-bis(4-bromophenyl)-1-(3,4-dimethylphenyl)-4-methyl-1H-pyrazole typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the pyrazole core: This can be achieved through the condensation of hydrazine with a 1,3-diketone under acidic or basic conditions.
Aromatic substitution: The final step involves the substitution of the remaining positions on the aromatic rings with the desired substituents, which can be achieved through various electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3,5-bis(4-bromophenyl)-1-(3,4-dimethylphenyl)-4-methyl-1H-pyrazole can undergo several types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings or the pyrazole core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using N-bromosuccinimide in the presence of light or a radical initiator.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of various functional groups such as nitro, amino, or alkyl groups.
Scientific Research Applications
3,5-bis(4-bromophenyl)-1-(3,4-dimethylphenyl)-4-methyl-1H-pyrazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the development of new materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 3,5-bis(4-bromophenyl)-1-(3,4-dimethylphenyl)-4-methyl-1H-pyrazole depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
3,5-diphenyl-1-(3,4-dimethylphenyl)-4-methyl-1H-pyrazole: Lacks bromine substituents.
3,5-bis(4-chlorophenyl)-1-(3,4-dimethylphenyl)-4-methyl-1H-pyrazole: Contains chlorine instead of bromine.
3,5-bis(4-fluorophenyl)-1-(3,4-dimethylphenyl)-4-methyl-1H-pyrazole: Contains fluorine instead of bromine.
Uniqueness
The presence of bromine atoms in 3,5-bis(4-bromophenyl)-1-(3,4-dimethylphenyl)-4-methyl-1H-pyrazole imparts unique chemical properties, such as increased reactivity and potential biological activity. This makes it distinct from its analogs with different halogen substituents.
Properties
Molecular Formula |
C24H20Br2N2 |
|---|---|
Molecular Weight |
496.2 g/mol |
IUPAC Name |
3,5-bis(4-bromophenyl)-1-(3,4-dimethylphenyl)-4-methylpyrazole |
InChI |
InChI=1S/C24H20Br2N2/c1-15-4-13-22(14-16(15)2)28-24(19-7-11-21(26)12-8-19)17(3)23(27-28)18-5-9-20(25)10-6-18/h4-14H,1-3H3 |
InChI Key |
AJWUVIQZXOPBTQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=C(C(=N2)C3=CC=C(C=C3)Br)C)C4=CC=C(C=C4)Br)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-methyl-3-(4-methylphenyl)-N-phenyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10924417.png)
![6-(4-fluorophenyl)-N-[1-(4-methoxyphenyl)ethyl]-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10924424.png)


![6-cyclopropyl-1-(2-fluorophenyl)-N-(1-methyl-1H-benzimidazol-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10924435.png)
![N-[3-(4-chloro-1H-pyrazol-1-yl)pentyl]-5-cyclopropyl-1H-pyrazole-3-carboxamide](/img/structure/B10924436.png)
![2-[3,5-bis(4-chlorophenyl)-1H-pyrazol-1-yl]-4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidine](/img/structure/B10924438.png)

![1-[4-({4-[(4-Ethoxyphenyl)sulfonyl]piperazin-1-yl}sulfonyl)phenyl]pyrrolidin-2-one](/img/structure/B10924472.png)

![4-chloro-1-(2-chloro-4-fluorobenzyl)-3,5-bis[3-(difluoromethoxy)phenyl]-1H-pyrazole](/img/structure/B10924478.png)
![4-[1-(benzenesulfonyl)piperidin-3-yl]-11,13-dimethyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene](/img/structure/B10924499.png)

![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-6-(1-ethyl-1H-pyrazol-3-yl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10924510.png)
